

Structural Comparison Guide: 2-Aminopimelic Acid vs. Tetrahydroadipicolic Acid

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Compound of Interest

Compound Name: 2-Aminopimelic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison between **2-Aminopimelic acid** and (S)-2,3,4,5-tetrahydroadipicolic acid. These molecules are critical intermediates and analogues within the diaminopimelate (DAP) pathway, a key metabolic route for lysine biosynthesis in most bacteria and plants.^{[1][2]} Understanding their structural differences is crucial for developing novel antimicrobial agents that target this essential pathway, which is absent in mammals.^[3]

Core Structural and Physicochemical Comparison

2-Aminopimelic acid is an acyclic amino dicarboxylic acid, specifically a derivative of heptanedioic acid.^[4] In contrast, (S)-2,3,4,5-tetrahydroadipicolic acid (THDPA) is a cyclic amino dicarboxylic acid based on a tetrahydropyridine ring.^{[5][6]} This fundamental difference—acyclic versus cyclic—underpins their distinct roles and potential as enzyme substrates or inhibitors. **L-2-Aminopimelic acid** is considered an acyclic analogue of the cyclic precursor THDPA in the DAP pathway.^{[7][8]}

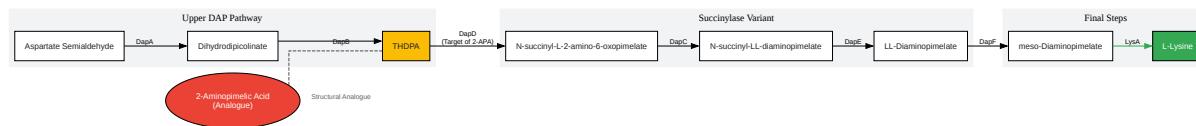
Quantitative Data Summary

The following table summarizes key quantitative descriptors for both molecules, derived from computational models and database records.

Property	2-Aminopimelic Acid	(S)-2,3,4,5-tetrahydridopicolinini c acid	Data Source
Molecular Formula	C ₇ H ₁₃ NO ₄	C ₇ H ₉ NO ₄	[4][5]
Molecular Weight	175.18 g/mol	171.15 g/mol	[4][6]
IUPAC Name	2-aminoheptanedioic acid	(2S)-2,3,4,5-tetrahydopyridine-2,6-dicarboxylic acid	[4][5]
Structure Type	Acyclic, linear chain	Cyclic, heterocyclic	[4][5]
Topological Polar Surface Area	104 Å ²	87 Å ²	[4][6]
Hydrogen Bond Donors	3	2	[4][6]
Hydrogen Bond Acceptors	4	4	[4][6]

Biological Context: The Diaminopimelate (DAP) Pathway

Both molecules are linked through the diaminopimelate (DAP) pathway, which is essential for the synthesis of L-lysine and the peptidoglycan cell wall in many bacteria.[1][2] THDPA is a key intermediate in this pathway. It is formed from the condensation of L-aspartate-semialdehyde and pyruvate.[1] Subsequently, in the widely distributed succinylase variant of the pathway, THDPA is converted into an acyclic succinylated product by the enzyme Tetrahydridopicolinate N-succinyltransferase (DapD).[1][7] **L-2-Aminopimelic acid**, as a structural analogue of THDPA, can act as a substrate for this enzyme, leading to the inhibition of DAP biosynthesis.[7]



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Diagram of the bacterial DAP pathway for lysine biosynthesis.

Experimental Protocols: Structural Elucidation via NMR Spectroscopy

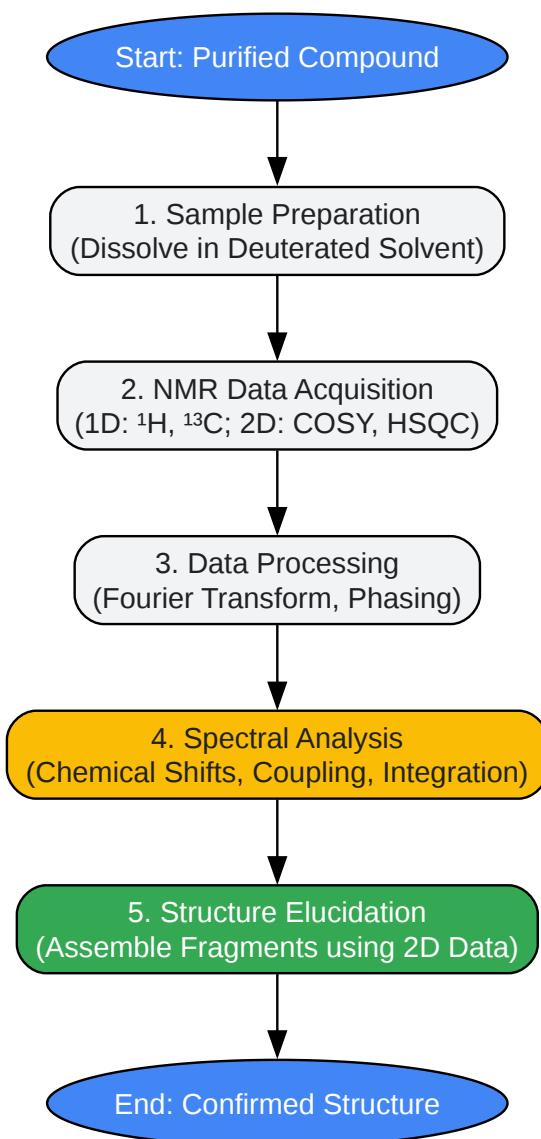
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of small organic molecules like **2-Aminopimelic acid** and THDPA in solution. A typical workflow for structural analysis is outlined below.

General Protocol for ^1H and ^{13}C NMR Analysis:

- Sample Preparation:
 - Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D_2O , DMSO-d_6).
 - Transfer the solution to a standard 5 mm NMR tube.
 - Add a small amount of an internal standard (e.g., TMS or DSS) if quantitative analysis or precise chemical shift referencing is required.
- Data Acquisition:
 - Acquire a one-dimensional (1D) ^1H NMR spectrum to identify the number and types of proton environments.
 - Acquire a 1D ^{13}C NMR spectrum (often with proton decoupling) to identify the number and types of carbon environments.
 - Perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings (J-coupling) and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
 - An HMBC (Heteronuclear Multiple Bond Correlation) experiment may be run to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular backbone.

- Data Analysis:

- Process the raw data (Fourier transformation, phase correction, and baseline correction).
- Integrate the peaks in the ^1H spectrum to determine the relative ratios of protons.
- Analyze chemical shifts (δ), coupling constants (J), and multiplicity of signals to deduce the local environment of each nucleus.
- Use the correlations from 2D spectra to connect the different spin systems and build the final molecular structure. For THDPA, this would confirm the cyclic structure and the position of substituents, while for **2-Aminopimelic acid**, it would confirm the linear seven-carbon chain.



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General workflow for small molecule structural analysis by NMR.

Visualization of Structural Relationship

The core difference between the two molecules is the constrained, cyclic nature of THDPA versus the flexible, linear structure of **2-Aminopimelic acid**. This relationship is analogous to a closed ring being opened to form a chain, which is chemically what happens in the DAP pathway after the initial action of the DapD enzyme.

Tetrahydrodipicolinic Acid (THDPA)

Type: Cyclic
Formula: $C_7H_9NO_4$

Structurally related via ring-opening concept

2-Aminopimelic Acid (2-APA)

Type: Acyclic Analogue
Formula: $C_7H_{13}NO_4$

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Logical relationship between cyclic and acyclic structures.

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